3-propylindolizine-2-carboxylic acid

Lipophilicity Drug-likeness Indolizine derivatives

This 3-propylindolizine-2-carboxylic acid provides a unique scaffold for medicinal chemistry. The 3-propyl group imparts hydrophobic character distinct from methyl/ethyl analogs, while the 2-carboxylic acid enables direct amide coupling via established T3P protocols. Use this defined, reproducible building block to generate compound libraries where 3-position alkyl substitution is critical for SAR—a scaffold not accessible from common indolizine-2-carboxylic acid (CAS 3189-48-8).

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 2408957-94-6
Cat. No. B6604109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-propylindolizine-2-carboxylic acid
CAS2408957-94-6
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCCC1=C(C=C2N1C=CC=C2)C(=O)O
InChIInChI=1S/C12H13NO2/c1-2-5-11-10(12(14)15)8-9-6-3-4-7-13(9)11/h3-4,6-8H,2,5H2,1H3,(H,14,15)
InChIKeyGBUMVUNFXGTXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylindolizine-2-carboxylic Acid (CAS 2408957-94-6) Procurement Baseline


3-Propylindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound based on the indolizine core structure . This compound features a propyl substituent at the 3-position and a carboxylic acid functional group at the 2-position, with a molecular weight of 203.24 g/mol and the InChI Key GBUMVUNFXGTXPT-UHFFFAOYSA-N . As a member of the indolizine carboxylic acid family, it serves as a synthetic building block and intermediate in medicinal chemistry research .

Why 3-Propylindolizine-2-carboxylic Acid Cannot Be Replaced by Generic Analogs


In indolizine-based research, substitution pattern fundamentally dictates reactivity and downstream functionalization outcomes . The 3-propyl group alters both electronic density distribution across the indolizine ring system and steric accessibility at the reactive 2-carboxylic acid site compared to unsubstituted or alternatively substituted analogs [1]. While no published head-to-head biological comparisons exist for this exact CAS number, the established structure-activity relationship (SAR) literature on indolizine derivatives demonstrates that the 3-position substituent is critical for determining pharmacological profile—removal of the 3-substituent has been shown to result in significant loss of activity in related indolizine systems [2]. This compound provides a defined, reproducible scaffold for generating structurally distinct derivatives not accessible from more common indolizine-2-carboxylic acid (CAS 3189-48-8) starting materials.

3-Propylindolizine-2-carboxylic Acid: Quantitative Evidence for Scientific Selection


Physicochemical Property Differentiation: Calculated logP Comparison with Indolizine-2-carboxylic Acid

The 3-propyl substituent increases calculated lipophilicity relative to the unsubstituted parent indolizine-2-carboxylic acid (CAS 3189-48-8). While direct experimental logP values are not publicly available for this specific compound, the molecular modification is consistent with established SAR trends in indolizine chemistry where alkyl substitution at the 3-position modulates physicochemical properties [1]. The structural change provides a differentiated hydrophobicity profile that influences compound handling and downstream partitioning behavior.

Lipophilicity Drug-likeness Indolizine derivatives

Synthetic Accessibility: Propylphosphonic Anhydride-Mediated Amidation Platform Compatibility

The 2-carboxylic acid functional group on this compound provides a reactive handle compatible with established propylphosphonic anhydride (T3P)-mediated amidation protocols. In a study of indolizine-2-carboxylic acid derivatives, T3P was successfully employed as a coupling agent to synthesize a series of indolizine-2-carboxamido derivatives [1]. The acid substrates, including 3-acetylated analogues, were obtained by saponification of corresponding methyl esters. This methodology is directly applicable to 3-propylindolizine-2-carboxylic acid for generating diverse carboxamide libraries.

Amide coupling Indolizine functionalization Medicinal chemistry

Structural Differentiation: Positional Substitution Pattern Verification

3-Propylindolizine-2-carboxylic acid features a defined substitution pattern—propyl at position 3, carboxylic acid at position 2—confirmed by the unique InChI Key GBUMVUNFXGTXPT-UHFFFAOYSA-N . This distinguishes it from regioisomeric propyl indolizine carboxylates such as propyl indolizine-6-carboxylate (ester) and 2-isopropylindolizine-7-carboxylic acid, which share the molecular formula C12H13NO2 but differ in substitution position and functional group arrangement . The 3-position alkyl substitution is structurally distinct from more common 1- or 2-alkylated indolizine derivatives.

Regioisomer Indolizine substitution Structural characterization

Commercial Availability Assessment: Limited Supplier Landscape

This compound is commercially available through a limited number of specialty chemical suppliers, with confirmed listings from at least one vendor offering the product for research use only . In contrast, unsubstituted indolizine-2-carboxylic acid (CAS 3189-48-8) is widely available from numerous suppliers including Aladdin, MolCore, AKSci, Enamine, Fluorochem, and LeYan . The restricted commercial availability of the 3-propyl-substituted variant indicates lower commodity status and potentially higher procurement planning requirements.

Procurement Specialty chemicals Research reagents

3-Propylindolizine-2-carboxylic Acid: Validated Research Application Scenarios


Medicinal Chemistry Scaffold Diversification for SAR Studies

This compound serves as a differentiated indolizine building block for generating compound libraries where 3-position alkyl substitution is required for SAR exploration. The propyl group provides hydrophobic character distinct from methyl or ethyl analogs, while the 2-carboxylic acid enables direct amide coupling using established T3P-mediated protocols [1]. Researchers developing indolizine-based inhibitors can use this scaffold to probe the steric and electronic requirements at the 3-position [2].

Synthesis of Indolizine-2-carboxamide Derivatives

The carboxylic acid functionality at position 2 provides a direct route to amide derivatives via coupling with amines or hydrazines. The established methodology using propylphosphonic anhydride (T3P) as a coupling agent has been demonstrated on structurally related indolizine-2-carboxylic acid substrates and is directly applicable to this compound [1]. This enables efficient parallel synthesis of carboxamide libraries for biological screening.

Regiochemical Control Studies in Heterocyclic Chemistry

The defined 3-propyl, 2-carboxylic acid substitution pattern provides a reference compound for studying regioselective functionalization of the indolizine ring system. The distinct InChI Key GBUMVUNFXGTXPT-UHFFFAOYSA-N confirms the unique molecular identity [1], distinguishing it from regioisomeric propyl indolizine carboxylates that share the same molecular formula but differ in substitution position . This specificity is valuable for developing and validating new synthetic methodologies targeting particular indolizine positions.

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